Methyl 5-methoxy-1H-pyrazole-3-carboxylate
Description
Methyl 5-methoxy-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a methoxy (–OCH₃) substituent at the 5-position and a methyl ester (–COOCH₃) group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .
Properties
IUPAC Name |
methyl 3-methoxy-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-10-5-3-4(7-8-5)6(9)11-2/h3H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVMMEOYHBBEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methoxy-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane as solvents . The reaction is typically carried out under reflux conditions for about 2 hours.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and cost-effective methods. For instance, a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can be employed . This method offers high yields and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Methyl 5-methoxy-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Variations at the 5-Position
- Methyl 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 51985-95-6) Key Difference: Replaces the methoxy group (–OCH₃) with a hydroxy (–OH) group at the 5-position and adds a methyl group at the 1-position. The 1-methyl group could sterically hinder interactions in biological systems . Similarity Score: 0.92 .
Ethyl 5-Methoxy-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 139297-50-0)
Ester Group Modifications
- Methyl 1H-Pyrazole-3-Carboxylate (CAS 15366-34-4) Key Difference: Lacks the 5-methoxy substituent entirely.
Ethyl 1-Methyl-5-Phenyl-1H-Pyrazole-3-Carboxylate (CAS 10199-51-6)
Functional Group Replacements
- 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylic Acid (CAS 58364-97-9)
Data Table: Structural and Functional Comparisons
| Compound Name | CAS Number | 5-Position Substituent | Ester Group | 1-Position Substituent | Key Property Differences |
|---|---|---|---|---|---|
| Methyl 5-Methoxy-1H-Pyrazole-3-Carboxylate | Not provided | –OCH₃ | –COOCH₃ | H | Baseline for comparison |
| Methyl 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylate | 51985-95-6 | –OH | –COOCH₃ | –CH₃ | Higher polarity, lower stability |
| Ethyl 5-Methoxy-1-Methyl-1H-Pyrazole-3-Carboxylate | 139297-50-0 | –OCH₃ | –COOCH₂CH₃ | –CH₃ | Increased lipophilicity |
| Methyl 1H-Pyrazole-3-Carboxylate | 15366-34-4 | H | –COOCH₃ | H | Reduced electronic effects |
| Ethyl 1-Methyl-5-Phenyl-1H-Pyrazole-3-Carboxylate | 10199-51-6 | –C₆H₅ | –COOCH₂CH₃ | –CH₃ | Enhanced steric bulk |
| 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylic Acid | 58364-97-9 | –OH | –COOH | –CH₃ | High aqueous solubility, low bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
